イソプロピルパラベン

概要

説明

イソプロピルパラベンは、その抗菌特性により、さまざまな化粧品や医薬品に防腐剤として広く使用されています . イソプロピルパラベンは、水とアルコールに可溶な白色の結晶性粉末です .

製法

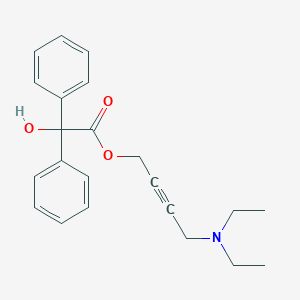

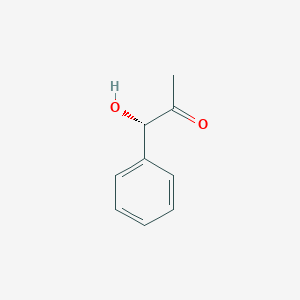

イソプロピルパラベンは、パラヒドロキシ安息香酸とイソプロパノールをエステル化することにより合成されます。この反応では通常、塩化チオニルなどの触媒が使用されます。 このプロセスは、低温でイソプロパノール、塩化チオニル、パラヒドロキシ安息香酸を段階的に添加し、その後反応混合物を加熱することから始まります . 工業生産方法は、多くの場合、同様のエステル化プロセスを採用し、最終生成物の高純度と収率を保証します .

科学的研究の応用

Isopropylparaben is widely used in scientific research due to its preservative properties. Its applications include:

Chemistry: Used as a standard preservative in various chemical formulations to prevent microbial growth.

Biology: Employed in biological studies to maintain the sterility of samples and solutions.

Medicine: Incorporated into pharmaceutical products to extend shelf life and ensure product safety.

Industry: Utilized in the cosmetic industry to preserve lotions, creams, and other personal care products.

作用機序

イソプロピルパラベンの抗菌作用は、主に微生物の膜輸送プロセスを阻害する能力によるものです。 DNA、RNA、ATPaseやホスホトランスフェラーゼなどの重要な酵素の合成を阻害し、微生物細胞の死につながります . イソプロピルパラベンの抗菌作用に関与する正確な分子標的と経路はまだ調査中です。

類似の化合物との比較

イソプロピルパラベンは、メチルパラベン、エチルパラベン、プロピルパラベン、ブチルパラベンなどの化合物を含むパラベンファミリーの一部です . イソプロピルパラベンは、他のものと比較してあまり使用されていませんが、同様の防腐剤特性を持っています。 イソプロピルパラベンの独自性は、その特定のエステル基にあり、これはその溶解度と抗菌効果に影響を与える可能性があります .

類似の化合物には以下が含まれます。

メチルパラベン: 化粧品と医薬品で広く使用されています。

エチルパラベン: 食品とパーソナルケア製品に使用されています。

プロピルパラベン: 強い抗菌特性で知られています。

ブチルパラベン: 高級化粧品によく使用されます.

イソプロピルパラベンの特定の特性は、製品の安全性と寿命を確保する、さまざまな用途における貴重な防腐剤となっています。

生化学分析

Biochemical Properties

Isopropyl 4-hydroxybenzoate interacts with various enzymes, proteins, and other biomolecules. It is known to have a weak estrogenic effect in vitro test systems . The longer the alkyl chain of the paraben, the greater its endocrine-disrupting and reproductive function effects .

Cellular Effects

Isopropyl 4-hydroxybenzoate can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is also known to have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Isopropyl 4-hydroxybenzoate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isopropyl 4-hydroxybenzoate can change over time. It is stable under normal conditions . Under strong acid or strong alkali conditions, it can easily hydrolyze .

Dosage Effects in Animal Models

The effects of Isopropyl 4-hydroxybenzoate can vary with different dosages in animal models

Metabolic Pathways

Isopropyl 4-hydroxybenzoate is involved in various metabolic pathways. It is known to be hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol .

Transport and Distribution

It is soluble in methanol , which suggests that it may be transported and distributed within cells and tissues via passive diffusion or active transport mechanisms.

準備方法

Isopropylparaben is synthesized through the esterification of para-hydroxybenzoic acid with isopropanol. The reaction typically involves the use of a catalyst such as thionyl chloride. The process begins with the stepwise addition of isopropanol, thionyl chloride, and para-hydroxybenzoic acid at low temperatures, followed by heating the reaction mixture . Industrial production methods often involve similar esterification processes, ensuring high purity and yield of the final product .

化学反応の分析

イソプロピルパラベンは、以下を含むさまざまな化学反応を起こします。

加水分解: 塩基の存在下で、イソプロピルパラベンはパラヒドロキシ安息香酸とイソプロパノールを生成して加水分解されることがあります.

酸化と還元: イソプロピルパラベンの具体的な酸化および還元反応はあまり記録されていませんが、適切な条件下でこれらの反応を起こす可能性があります。

これらの反応で使用される一般的な試薬には、加水分解のための塩基、酸化還元反応のためのさまざまな酸化剤または還元剤などがあります。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究への応用

イソプロピルパラベンは、その防腐剤特性により、科学研究で広く使用されています。その用途には以下が含まれます。

類似化合物との比較

Isopropylparaben is part of the paraben family, which includes compounds such as methylparaben, ethylparaben, propylparaben, and butylparaben . Compared to its counterparts, isopropylparaben is less commonly used but offers similar preservative properties. Its uniqueness lies in its specific ester group, which can influence its solubility and antimicrobial efficacy .

Similar compounds include:

Methylparaben: Commonly used in cosmetics and pharmaceuticals.

Ethylparaben: Used in food and personal care products.

Propylparaben: Known for its strong antimicrobial properties.

Butylparaben: Often used in higher-end cosmetic products.

Isopropylparaben’s specific properties make it a valuable preservative in various applications, ensuring product safety and longevity.

特性

IUPAC Name |

propan-2-yl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHMMKSPYOOVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052858 | |

| Record name | Isopropylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4191-73-5 | |

| Record name | Isopropylparaben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4191-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-hydroxy-, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004191735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6EOX47QK0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)

![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)

![Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B29980.png)